molecular formula C22H22N4O2S B11224414 2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-ethyl-N-phenylacetamide

2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-ethyl-N-phenylacetamide

Cat. No.: B11224414
M. Wt: 406.5 g/mol
InChI Key: SEGOXKVFCDEACD-UHFFFAOYSA-N
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Description

2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-ethyl-N-phenylacetamide is a complex organic compound that features a benzofuran ring, a triazole ring, and a sulfanyl group. Compounds containing benzofuran rings are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-ethyl-N-phenylacetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of microwave-assisted synthesis (MWI) to enhance reaction rates and reduce side reactions .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted benzofuran or triazole derivatives.

Scientific Research Applications

2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-ethyl-N-phenylacetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-ethyl-N-phenylacetamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene Derivatives: Similar in structure but contain a sulfur atom in place of the oxygen in the benzofuran ring.

    Benzimidazole Derivatives: Contain an imidazole ring fused to a benzene ring, offering different biological activities.

Uniqueness

2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-ethyl-N-phenylacetamide is unique due to its combination of a benzofuran ring, a triazole ring, and a sulfanyl group, which together contribute to its diverse biological activities and potential therapeutic applications .

Properties

Molecular Formula

C22H22N4O2S

Molecular Weight

406.5 g/mol

IUPAC Name

2-[[5-(1-benzofuran-2-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-ethyl-N-phenylacetamide

InChI

InChI=1S/C22H22N4O2S/c1-3-25(17-11-6-5-7-12-17)20(27)15-29-22-24-23-21(26(22)4-2)19-14-16-10-8-9-13-18(16)28-19/h5-14H,3-4,15H2,1-2H3

InChI Key

SEGOXKVFCDEACD-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)N(CC)C2=CC=CC=C2)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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